

The Pharmacology of GR 64349: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GR 64349

Cat. No.: B145177

[Get Quote](#)

An In-depth Examination of a Potent and Selective Tachykinin NK₂ Receptor Agonist

GR 64349 is a synthetic peptide that acts as a potent and highly selective agonist for the tachykinin neurokinin-2 (NK₂) receptor.^[1] Its high affinity and selectivity for the NK₂ receptor over NK₁ and NK₃ receptors make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NK₂ receptor system. This technical guide provides a comprehensive overview of the pharmacology of **GR 64349**, including its mechanism of action, binding and functional characteristics, in vivo effects, and the experimental methodologies used for its characterization.

Mechanism of Action

GR 64349 exerts its pharmacological effects by binding to and activating the tachykinin NK₂ receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The NK₂ receptor is primarily coupled to Gq/11 and Gs proteins.^{[2][3]}

Activation of the Gq/11 protein initiates the phospholipase C (PLC) signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).^{[2][4]} IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores.^[4] The subsequent increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including smooth muscle contraction.^[4]

The coupling of the NK₂ receptor to Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This pathway has also been implicated in the downstream effects of NK₂ receptor activation.^[2]

Receptor Binding and Functional Potency

GR 64349 exhibits high affinity and selectivity for the human tachykinin NK₂ receptor. Radioligand binding assays and functional studies have quantified its binding and potency, demonstrating its preferential interaction with the NK₂ receptor subtype.

Table 1: Receptor Binding Affinity of GR 64349

Receptor	Radioligand	Preparation	pKi	Reference
Human NK ₂	[¹²⁵ I]-NKA	Recombinant human NK ₂ receptors	7.77 ± 0.10	^[5]
Human NK ₁	[³ H]-septide	Recombinant human NK ₁ receptors	<5	^[5]

Table 2: Functional Potency of GR 64349

Assay	Receptor	Cell Line	pEC ₅₀	Reference
Inositol Phosphate (IP-1) Accumulation	Human NK ₂	CHO Cells	9.10 ± 0.16	[5]
Human NK ₁	CHO Cells	5.95 ± 0.80	[5]	
Intracellular Calcium Mobilization	Human NK ₂	CHO Cells	9.27 ± 0.26	[5]
Human NK ₁	CHO Cells	6.55 ± 0.16	[5]	
Cyclic AMP (cAMP) Synthesis	Human NK ₂	CHO Cells	10.66 ± 0.27	[5]
Human NK ₁	CHO Cells	7.71 ± 0.41	[5]	
Contraction	Rat Colon	Isolated Tissue	8.4 (EC ₅₀ = 3.7 nM)	[1]
Contraction	Human Detrusor Muscle	Isolated Tissue Strips	EC ₅₀ = 74 nM	[6]
Contraction	Human Prostatic Urethra	Isolated Tissue Strips	EC ₅₀ = 150 nM	[6]

The data clearly indicate that **GR 64349** is over 1000-fold more selective for the NK₂ receptor compared to the NK₁ receptor in functional assays.[1]

In Vivo Pharmacology

Studies in animal models have demonstrated the in vivo activity of **GR 64349**, consistent with its mechanism of action as an NK₂ receptor agonist.

Table 3: In Vivo Effects of GR 64349 in Rats

Effect	Animal Model	Route of Administration	Dose Range	Key Findings	Reference
Increased Bladder Pressure	Anesthetized, acutely spinalized female rats	Intravenous (IV)	0.1–30 µg/kg	Dose-related increases in bladder pressure with a rapid onset.	[6]
Subcutaneous (SC)	1–300 µg/kg	Dose-related increases in bladder pressure.	[6]		
Increased Colorectal Pressure	Anesthetized, acutely spinalized female rats	Subcutaneous (SC)	100 and 300 µg/kg	Increased colorectal pressure.	[6]
Cardiovascular Effects	Anesthetized, acutely spinalized female rats	Intravenous (IV)	Up to 30 µg/kg	No significant hypotension observed.	[6]
Subcutaneous (SC)	Up to 300 µg/kg	No significant hypotension observed.	[6]		

A notable characteristic of **GR 64349** is its lack of hypotensive effects, which are often observed with less selective NK₂ receptor agonists that also have significant affinity for the NK₁ receptor.[6] This suggests that the high in vitro selectivity of **GR 64349** for the NK₂ receptor translates to a more specific in vivo pharmacological profile. Furthermore, **GR 64349** has been observed to have a shorter duration of action following intravenous administration compared to other NK₂ receptor agonists like LMN-NKA.[6]

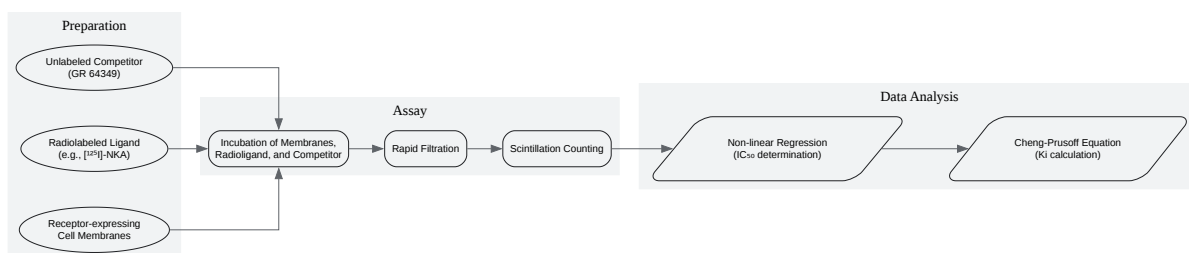
Experimental Protocols

The characterization of **GR 64349** has relied on a variety of in vitro and in vivo experimental techniques. The following sections provide an overview of the methodologies employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand for a specific receptor.

- Objective: To determine the equilibrium dissociation constant (K_i) of **GR 64349** for the tachykinin NK₂ and NK₁ receptors.
- General Protocol:
 - Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human NK₂ or NK₁ receptor.
 - Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]-NKA for NK₂ receptors, [³H]-septide for NK₁ receptors) and varying concentrations of the unlabeled competitor ligand (**GR 64349**).
 - Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand.
 - Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
 - Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the K_i value using the Cheng-Prusoff equation.^{[7][8][9]}



[Click to download full resolution via product page](#)

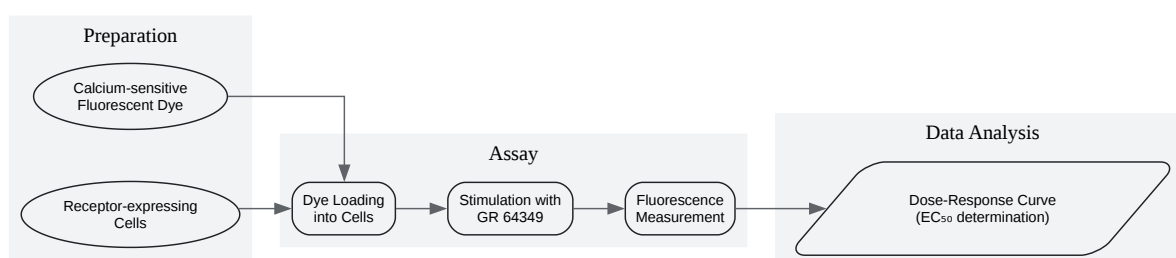
Radioligand Binding Assay Workflow

Functional Assays

Functional assays measure the cellular response following receptor activation.

- Objective: To measure the production of inositol phosphates, a downstream product of Gq/11 activation, in response to **GR 64349**.
- General Protocol:
 - Cell Culture: Cells expressing the target receptor (e.g., CHO cells) are cultured in multi-well plates.
 - Labeling: The cells are labeled with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.
 - Stimulation: The cells are stimulated with varying concentrations of **GR 64349** in the presence of lithium chloride (LiCl) to inhibit inositol monophosphatase.

- Extraction: The reaction is stopped, and the inositol phosphates are extracted.
 - Separation and Detection: The [^3H]-inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.
 - Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC_{50} value.
- Objective: To measure the transient increase in intracellular calcium concentration following NK_2 receptor activation by **GR 64349**.
 - General Protocol:
 - Cell Culture: Receptor-expressing cells are seeded in multi-well plates.
 - Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Stimulation: The baseline fluorescence is measured, and then the cells are stimulated with different concentrations of **GR 64349**.
 - Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
 - Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC_{50} value.



[Click to download full resolution via product page](#)

Calcium Mobilization Assay Workflow

- Objective: To measure the change in intracellular cAMP levels following NK₂ receptor activation by **GR 64349**.
- General Protocol:
 - Cell Culture: Receptor-expressing cells are cultured in multi-well plates.
 - Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of **GR 64349**.
 - Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
 - Data Analysis: The results are used to generate a dose-response curve and calculate the EC₅₀ value.

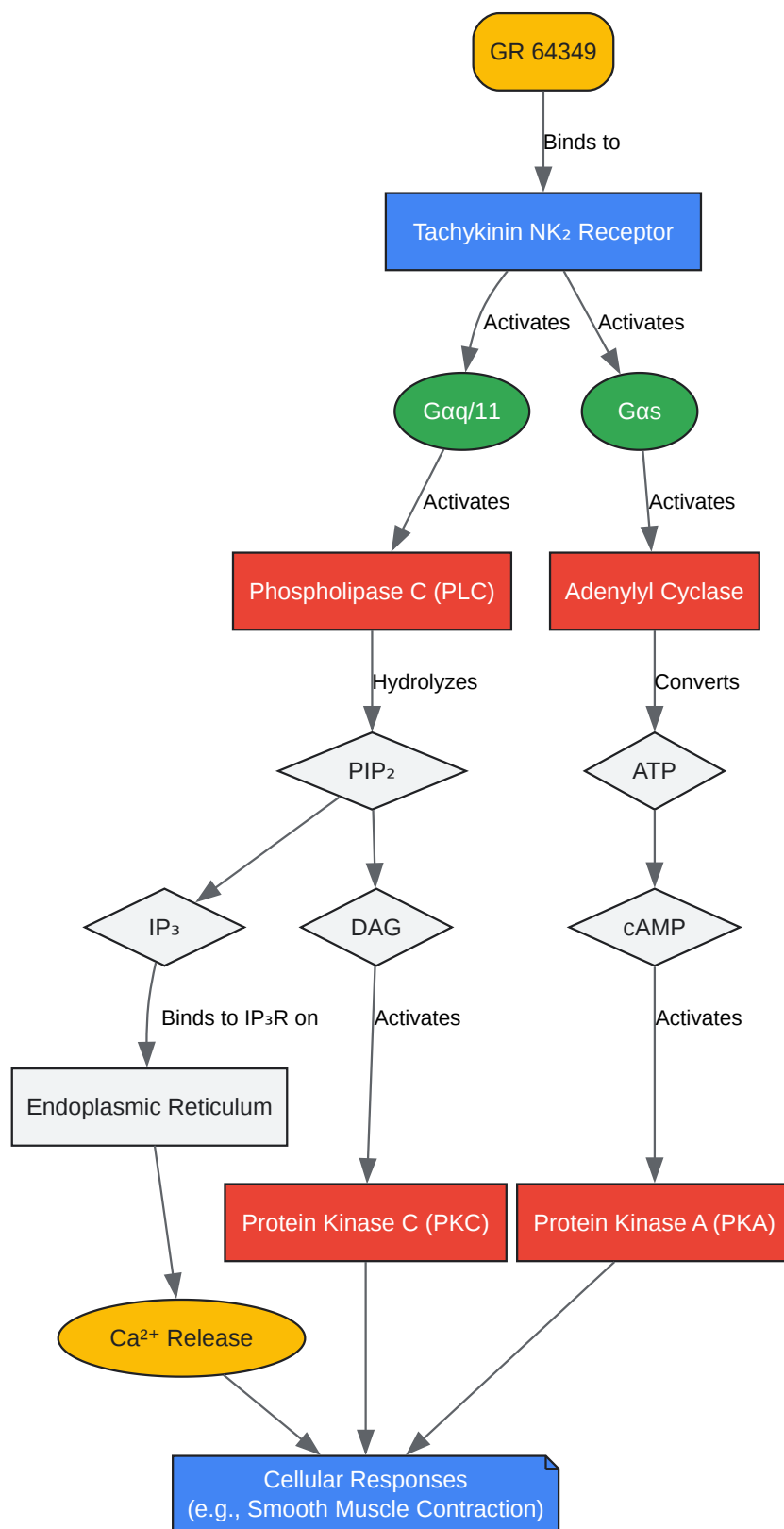
In Vivo Cystometry in Rats

- Objective: To evaluate the effect of **GR 64349** on bladder function in an animal model.
- General Protocol:
 - Animal Preparation: Female rats are anesthetized, and a catheter is inserted into the bladder via the urethra or directly through the bladder dome.^[10] A pressure transducer is connected to the catheter to record intravesical pressure.
 - Drug Administration: **GR 64349** is administered intravenously or subcutaneously.
 - Cystometry: The bladder is filled with saline at a constant rate, and bladder pressure is continuously recorded. Parameters such as basal pressure, threshold pressure for micturition, and the amplitude and frequency of bladder contractions are measured.^{[6][11][12][13]}

- Data Analysis: The urodynamic parameters before and after drug administration are compared to assess the effect of **GR 64349**.

Signaling Pathways

The activation of the tachykinin NK₂ receptor by **GR 64349** initiates intracellular signaling cascades that mediate its physiological effects.



[Click to download full resolution via product page](#)

Tachykinin NK₂ Receptor Signaling Pathways

Pharmacokinetics and Clinical Status

Detailed pharmacokinetic studies on **GR 64349** are not extensively reported in the available literature. In vivo studies in rats have indicated a shorter duration of action for **GR 64349** compared to other NK₂ agonists when administered intravenously.[6] There is no information available in the public domain regarding clinical trials of **GR 64349** in humans.

Conclusion

GR 64349 is a valuable pharmacological tool characterized by its high potency and selectivity as a tachykinin NK₂ receptor agonist. Its well-defined in vitro and in vivo pharmacological profile, particularly its ability to activate NK₂ receptors without significant off-target effects at the NK₁ receptor, makes it an ideal probe for elucidating the diverse physiological functions of the NK₂ receptor system. The detailed understanding of its pharmacology, from receptor binding to in vivo functional outcomes, provides a solid foundation for its use in preclinical research aimed at exploring the therapeutic potential of targeting the tachykinin NK₂ receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GR 64349 | NK2 Receptors | Tocris Bioscience [tocris.com]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. innoprot.com [innoprot.com]
- 4. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serial transurethral cystometry: A novel method for longitudinal evaluation of reflex lower urinary tract function in adult female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serial transurethral cystometry: A novel method for longitudinal evaluation of reflex lower urinary tract function in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacology of GR 64349: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145177#what-is-the-pharmacology-of-gr-64349]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com